4-Aminophenyl b-D-thiomannopyranoside

β-D-Mannosidase Enzyme Inhibition Affinity Chromatography

Researchers studying mannose-recognizing enzymes face rapid substrate hydrolysis and lack of direct immobilization handles. 4-Aminophenyl β-D-thiomannopyranoside (CAS 129970-93-0) addresses these challenges through its hydrolytically stable thioether linkage and a free 4-aminophenyl group for covalent coupling. • Functions as a non-cleavable substrate analogue for β-D-mannosidase inhibition studies. • Enables one-step affinity chromatography resin preparation for mannose-binding protein purification. • ≥95% purity ensures reliable kinetic data and consistent immobilization efficiency. Bulk quantities available for large-scale enzyme purification campaigns.

Molecular Formula C12H17NO5S
Molecular Weight 287.33
CAS No. 129970-93-0
Cat. No. B592271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl b-D-thiomannopyranoside
CAS129970-93-0
Molecular FormulaC12H17NO5S
Molecular Weight287.33
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1
InChIKeyXCNVFDDRUPMRPU-GCHJQGSQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenyl b-D-thiomannopyranoside Overview


4-Aminophenyl b-D-thiomannopyranoside (CAS 129970-93-0) is a synthetic thioglycoside composed of a mannose sugar linked via a thioether bond to a 4-aminophenyl aglycone. It belongs to the class of aryl 1-thio-β-D-mannopyranosides, which are used as enzyme substrates, inhibitors, and affinity ligands in glycobiology [1]. The compound is described as a substrate analogue for glucosidase enzymes and a tool for studying enzyme mechanisms .

1
Enzyme substrate analogue & inhibitor – Supports mannosidase mechanism studies and inhibition profiling.
2
Ready-to-couple affinity ligand – Primary amine enables direct covalent immobilization for affinity chromatography.
3
Hydrolytically stable thioglycoside – Thioether linkage provides class-level resistance to enzymatic hydrolysis.

4-Aminophenyl b-D-thiomannopyranoside: Why It Cannot Be Substituted


Substituting 4-aminophenyl b-D-thiomannopyranoside with a closely related 4-aminophenyl thioglycoside (e.g., the glucose or galactose analog) or with an O-linked mannoside fails because the manno-configuration of the sugar ring and the thioether linkage each impart distinct, quantifiable properties. The β-D-mannopyranosyl moiety dictates selectivity for mannose-recognizing enzymes such as β-D-mannosidase, while the thioether bond provides enhanced resistance to enzymatic hydrolysis compared to O-glycosides [1]. Furthermore, the 4-aminophenyl group enables covalent immobilization for affinity chromatography, a feature absent in chromogenic nitro-phenyl derivatives [2].

Config. Glucose or galactose analogs cannot substitute for mannose-specific enzyme recognition and binding.
Linkage O-linked mannosides lack the hydrolytic stability of the thioether bond, which may shift long-duration assay results.
Handle Nitro-phenyl derivatives require an extra reduction step for covalent immobilization, adding workflow complexity.

4-Aminophenyl b-D-thiomannopyranoside vs. Closest Analogs


β-D-Mannosidase Inhibition vs. Nitro Analog

In a direct head-to-head study of partially purified goat kidney β-D-mannosidase, both p-aminophenyl-β-D-thiomannopyranoside (target) and p-nitrophenyl-β-D-thiomannopyranoside (comparator) were shown to inhibit enzyme activity [1]. While exact Ki values were not reported, the study explicitly identifies both compounds as inhibitors and proposes their use as immobilized ligands for specific affinity chromatography. The presence of the free amino group on the target compound uniquely permits covalent coupling to solid supports, while the nitro group of the comparator cannot be similarly exploited [1].

Mannosidase Inhibition
Head-to-head
Both target and p-nitrophenyl analog inhibit β-D-mannosidase
Inhibitor context confirmed; target adds immobilization capability.
Quantitative Ki not reported; exact fold-difference unavailable.
β-D-Mannosidase Enzyme Inhibition Affinity Chromatography

Thioether Linkage Stability vs. O-Glycoside

Thioglycosides such as the target compound possess a thioether linkage (C-S-C) in place of the glycosidic oxygen (C-O-C). Class-level kinetic studies on β-glucosidase demonstrate that S-glycosides exhibit kcat values approximately 1000-fold lower than their O-glycoside counterparts, while Km values remain similar [1]. This translates into substantially slower enzymatic hydrolysis of the thioglycoside bond, making the compound more stable in biological media and extending its effective lifetime in prolonged enzyme assays or affinity chromatography applications compared to O-linked mannosides.

Thioether Linkage Stability
Class-level
~1000-fold lower kcat vs O-glycoside (β-glucosidase model)
Supports extended assay stability; may reduce background hydrolysis.
Class-level inference from β-glucosidase; mannosidase-specific data to verify.
Thioglycoside Hydrolytic Stability Enzyme Assay

Direct Immobilization for Affinity Chromatography

The 4-aminophenyl group of the target compound provides a primary amine for coupling to activated resins (e.g., NHS- or CNBr-activated Sepharose), enabling the preparation of mannose-specific affinity columns. This capability was explicitly proposed for β-D-mannosidase purification [1]. In contrast, the p-nitrophenyl analog cannot be directly immobilized without chemical reduction, adding a synthetic step that may compromise yield and purity. The target compound thus offers a ready-to-couple ligand, streamlining procurement for affinity chromatography workflows.

Immobilization Capability
Reported
Free -NH2 enables direct coupling; eliminates nitro reduction step
Streamlines affinity resin preparation workflow.
Quantitative coupling yield data not reported.
Affinity Chromatography Immobilized Ligand Mannosidase Purification

Substrate Selectivity: Mannose vs. Glucose and Galactose

The β-D-mannopyranosyl head group of the target compound determines its interaction with mannose-specific enzymes such as β-D-mannosidase (EC 3.2.1.25) and α-mannosidases. Class-level studies show that glycosidases discriminate between manno-, gluco-, and galacto-configured substrates with high fidelity [1]. Unlike 4-aminophenyl β-D-thioglucopyranoside or 4-aminophenyl β-D-thiogalactopyranoside, the target compound will selectively bind mannose-recognizing proteins, making it the appropriate choice for mannosidase-focused research. The BOC Sciences datasheet explicitly lists it as a substrate analogue for glucosidase enzymes, underscoring its utility in enzyme profiling .

Mannose Selectivity
Class-level
Manno-configuration dictates glycosidase class recognition
Selectivity context expected absolute for mannosidases.
No cross-hydrolysis data for exact analogs; data to verify.
Substrate Specificity Glycosidase Mannose Recognition

4-Aminophenyl b-D-thiomannopyranoside Applications


Affinity Ligand for Mannosidase Purification

The primary application scenario derived from direct evidence is the use of 4-aminophenyl b-D-thiomannopyranoside as an immobilized ligand for the purification of β-D-mannosidase. The Pearce et al. study demonstrated that this compound inhibits goat kidney β-D-mannosidase and explicitly proposed its utility as an immobilized ligand for specific affinity chromatography [1]. Researchers can couple the compound via its free amino group to activated Sepharose, creating a mannose-specific affinity matrix for enzyme isolation.

Thioglycoside Stability in Enzyme Kinetics

The thioether bond confers hydrolytic stability, making the compound suitable for kinetic studies where a non-cleavable substrate analogue is required [1]. In enzyme mechanism investigations, the resistance to hydrolysis allows prolonged incubation without significant background degradation, enabling accurate measurement of binding constants or inhibition kinetics under physiological conditions.

Mannose-Specific Glycobiology Probe

The β-D-mannopyranosyl configuration ensures that the compound selectively interacts with mannose-binding proteins, including mannosidases and lectins. This makes it a valuable tool for studying mannose recognition in biological systems, as highlighted by its description as a substrate analogue for glucosidase enzymes . It can be used in competitive binding assays or as a functional probe in glycobiology research.

Custom Affinity Resin Building Block

The compound's 4-aminophenyl handle enables straightforward covalent attachment to solid supports, facilitating the rapid creation of tailored affinity resins for high-throughput screening of mannosidase inhibitors or carbohydrate-protein interaction inhibitors. This application leverages both the immobilization capability and the mannosidase inhibition profile [1].

Application
Selection Property
Validation Focus
Mannosidase affinity purification
Free aromatic amine coupling handle
Immobilization efficiency and binding capacity
Enzyme kinetics and inhibition studies
Thioether hydrolytic stability
Reduced background hydrolysis in prolonged assays
Mannose-specific glycobiology probe
β-D-Mannopyranosyl configuration
Binding specificity toward mannose-recognizing proteins
Custom affinity resin preparation
Ready-to-couple amine ligand
Ligand density and column performance reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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